molecular formula C16H19O7PS B1667171 Benzenebutanesulfonic acid, 3-phenoxy-alpha-phosphono-, (alphaS)- CAS No. 157126-18-6

Benzenebutanesulfonic acid, 3-phenoxy-alpha-phosphono-, (alphaS)-

Cat. No. B1667171
M. Wt: 386.4 g/mol
InChI Key: RCGCZPXSRLLKCK-INIZCTEOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BMS-187745 is a squalene synthase inhibitor.

Scientific Research Applications

Organohypervalent Iodine Reagents

  • Application : Utilization in α-Methylphosphonylations and α-Diphenyl- and α-Dimethylphosphinylations.
  • Details : Compounds derived from reactions involving iodosobenzene and various phosphonic acids, including phenyl methylphosphonic acid, effectively introduce corresponding phosphonate or phosphinate groups α- to ketone and ester carbonyl groups. This demonstrates potential utility in organic synthesis and material science (Moriarty et al., 1997).

Dispersion of Ultrafine Powders

  • Application : Utilization in dispersing alpha-alumina ultrafine powder suspensions.
  • Details : 2-Phosphonobutane-1,2,4-tricarboxylic acid (PBTCA) shows effectiveness as an electrostatic dispersant for concentrated alpha-alumina ultrafine powder suspensions, highlighting its potential in materials engineering (Pénard et al., 2005).

Palladium(II) Complexes

  • Application : Synthesis and study of palladium (II) complexes.
  • Details : Complexes of diethyl and dibutyl esters of various phosphonic acids, including [alpha-(4-benzeneazoanilino)-N-benzyl] phosphonic acid, have been synthesized and found to exhibit cytostatic activity against tumor cell lines, indicating potential in medicinal chemistry (Ćurić et al., 1996).

Epoxyalcohol Synthesis

  • Application : Synthesis of alpha, beta-epoxysulfonic acids as potential inhibitors.
  • Details : Derivatives of alpha, beta-epoxysulfonic acids, related to monobactams, have been prepared using phosphonate reagents. This highlights its potential use in developing enzyme inhibitors (Carretero et al., 1990).

Synthesis of Vinylphosphonates

  • Application : Synthesis and utilization of alpha-functionalized vinylphosphonates.
  • Details : Beta-hetero-substituted vinylphosphonates have been synthesized, demonstrating the compound's potential in the creation of various phosphonate-based organic compounds (Kouno et al., 1998).

Catalytic Asymmetric Synthesis

  • Application : Synthesis of α-Amino phosphonates.
  • Details : Catalytic asymmetric hydrophosphonylation to imines using lanthanoid-potassium-BINOL complexes indicates potential applications in designing enzyme inhibitors (Sasai et al., 1995).

Zinc Phosphono-amino-carboxylates

  • Application : Synthesis and characterization in framework structures.
  • Details : Utilization of α-amino acids to link zinc atoms in three-dimensional structures where the phosphonic and carboxylic oxygen atoms coordinate to the metal (Hartman et al., 2000).

properties

CAS RN

157126-18-6

Product Name

Benzenebutanesulfonic acid, 3-phenoxy-alpha-phosphono-, (alphaS)-

Molecular Formula

C16H19O7PS

Molecular Weight

386.4 g/mol

IUPAC Name

(1S)-4-(3-phenoxyphenyl)-1-phosphonobutane-1-sulfonic acid

InChI

InChI=1S/C16H19O7PS/c17-24(18,19)16(25(20,21)22)11-5-7-13-6-4-10-15(12-13)23-14-8-2-1-3-9-14/h1-4,6,8-10,12,16H,5,7,11H2,(H2,17,18,19)(H,20,21,22)/t16-/m0/s1

InChI Key

RCGCZPXSRLLKCK-INIZCTEOSA-N

Isomeric SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)CCC[C@@H](P(=O)(O)O)S(=O)(=O)O

SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)CCCC(P(=O)(O)O)S(=O)(=O)O

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)CCCC(P(=O)(O)O)S(=O)(=O)O

Appearance

Solid powder

Other CAS RN

157126-18-6

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

BMS187745;  BMS 187745 BMS-187745

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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